molecular formula C17H20ClNO2 B13745692 alpha-((Dimethylamino)methyl)benzyl alcohol benzoate (ester) hydrochloride CAS No. 31721-79-6

alpha-((Dimethylamino)methyl)benzyl alcohol benzoate (ester) hydrochloride

Cat. No.: B13745692
CAS No.: 31721-79-6
M. Wt: 305.8 g/mol
InChI Key: VEPRHILTQNNKNO-UHFFFAOYSA-N
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Description

Alpha-((Dimethylamino)methyl)benzyl alcohol benzoate (ester) hydrochloride is a chemical compound with a complex structure that includes a benzyl alcohol moiety, a dimethylamino group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((Dimethylamino)methyl)benzyl alcohol benzoate (ester) hydrochloride typically involves the esterification of benzyl alcohol with benzoic acid in the presence of a catalyst. The dimethylamino group is introduced through a nucleophilic substitution reaction, where dimethylamine reacts with a suitable precursor, such as a benzyl halide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to favor the formation of the desired ester while minimizing side reactions. Common catalysts used in the esterification process include sulfuric acid or p-toluenesulfonic acid .

Mechanism of Action

The mechanism of action of alpha-((Dimethylamino)methyl)benzyl alcohol benzoate (ester) hydrochloride involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium channels on nerve membranes, reducing sodium ion passage and blocking nerve impulse conduction . This results in a temporary loss of sensation in the targeted area.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-((Dimethylamino)methyl)benzyl alcohol benzoate (ester) hydrochloride is unique due to its specific ester linkage and the presence of both a dimethylamino group and a benzoate ester. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

31721-79-6

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

(2-benzoyloxy-2-phenylethyl)-dimethylazanium;chloride

InChI

InChI=1S/C17H19NO2.ClH/c1-18(2)13-16(14-9-5-3-6-10-14)20-17(19)15-11-7-4-8-12-15;/h3-12,16H,13H2,1-2H3;1H

InChI Key

VEPRHILTQNNKNO-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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